molecular formula C6H15S+ B14539231 Ethyl(methyl)propylsulfanium CAS No. 62312-61-2

Ethyl(methyl)propylsulfanium

Cat. No.: B14539231
CAS No.: 62312-61-2
M. Wt: 119.25 g/mol
InChI Key: KVVDGHUGXWTPHP-UHFFFAOYSA-N
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Description

Ethyl(methyl)propylsulfanium is a synthetic sulfonium compound provided for research and development purposes. This chemical entity, with the molecular formula C6H15NS , belongs to the sulfonium class, characterized by a central sulfur atom bonded to three organic groups—ethyl, methyl, and propyl. Sulfonium ions are tricoordinate sulfur compounds that serve as versatile intermediates in organic synthesis. Researchers value these compounds for their role in methylation reactions and as precursors in the synthesis of more complex sulfur-containing molecules. The specific alkyl chain combination in this compound may influence its properties, such as lipophilicity and reactivity, making it a compound of interest for investigating structure-activity relationships. Potential research applications include its use as a building block in materials science, in the study of nucleophilic substitution reactions, and in the development of novel ionic liquids. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle all chemicals with appropriate safety protocols in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62312-61-2

Molecular Formula

C6H15S+

Molecular Weight

119.25 g/mol

IUPAC Name

ethyl-methyl-propylsulfanium

InChI

InChI=1S/C6H15S/c1-4-6-7(3)5-2/h4-6H2,1-3H3/q+1

InChI Key

KVVDGHUGXWTPHP-UHFFFAOYSA-N

Canonical SMILES

CCC[S+](C)CC

Origin of Product

United States

Synthetic Methodologies for Ethyl Methyl Propylsulfanium and Cognate Alkylsulfonium Salts

Direct Alkylation Approaches to Tertiary Sulfonium (B1226848) Salts

The most straightforward and widely employed method for the synthesis of tertiary sulfonium salts is the direct alkylation of a thioether. This approach involves the formation of a new carbon-sulfur bond, converting a neutral sulfide (B99878) into a positively charged sulfonium species.

The quaternization of thioethers is an SN2 reaction wherein the sulfur atom of the thioether acts as a nucleophile, attacking an electrophilic carbon of an alkylating agent. For the synthesis of ethyl(methyl)propylsulfanium, this could involve the reaction of methyl propyl sulfide with an ethylating agent, ethyl methyl sulfide with a proplylating agent, or ethyl propyl sulfide with a methylating agent. The general mechanism is depicted below:

R1-S-R2 + R3-X → [R1R2R3S]+X-

Where R1, R2, and R3 are alkyl groups, and X is a suitable leaving group.

The reaction is typically carried out by mixing the thioether with the alkylating agent, often in a solvent, and allowing the reaction to proceed at a suitable temperature. The resulting sulfonium salt often precipitates from the reaction mixture and can be isolated by filtration. In cases where the product is soluble, it can be isolated by removing the solvent and any volatile byproducts under reduced pressure.

A variety of thioethers and alkylating agents can be employed, making this a versatile method for the synthesis of a wide range of sulfonium salts. The reaction progress can often be monitored by techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

The choice of alkylating agent and the reaction conditions, collectively known as the reaction milieu, have a significant impact on the efficiency and outcome of the quaternization reaction.

Alkylating Agents: A range of alkylating agents can be used for the synthesis of tertiary sulfonium salts. Common examples include alkyl halides (iodides, bromides, and chlorides), alkyl triflates (OTf), and dialkyl sulfates. The reactivity of the alkylating agent follows the general trend of leaving group ability: I- > Br- > Cl- and OTf- > OSO2R-. For instance, alkyl iodides are generally more reactive than alkyl chlorides and often lead to faster reaction times and higher yields. Highly reactive alkylating agents such as methyl triflate or triethyloxonium (B8711484) tetrafluoroborate (B81430) are also effective.

Reaction Milieu: The solvent plays a crucial role in the quaternization of thioethers. Polar aprotic solvents such as acetone, acetonitrile, and dichloromethane (B109758) are commonly used as they can dissolve the reactants and stabilize the resulting charged sulfonium salt. In some cases, the reaction can be performed neat, without a solvent, particularly if one of the reactants is a liquid. The reaction temperature is another important parameter. While many alkylations proceed at room temperature, heating may be necessary for less reactive thioethers or alkylating agents. Conversely, for highly reactive starting materials, cooling may be required to control the reaction rate and prevent side reactions.

The following interactive table summarizes the impact of different alkylating agents and solvents on the synthesis of tertiary sulfonium salts, based on general observations from the literature.

Alkylating Agent TypeLeaving GroupTypical SolventsGeneral Reactivity
Alkyl IodideI⁻Acetone, AcetonitrileHigh
Alkyl BromideBr⁻Ethanol, DMFModerate
Alkyl ChlorideCl⁻DichloromethaneLower
Alkyl TriflateOTf⁻DichloromethaneVery High
Dialkyl SulfateROSO₃⁻Neat, DichloromethaneHigh

Asymmetric Synthesis of Chiral this compound Salts

The synthesis of chiral sulfonium salts, where the sulfur atom is a stereocenter, is a significant area of research due to their applications in asymmetric synthesis. For a molecule like this compound to be chiral, the three different alkyl groups attached to the sulfur atom create a stereogenic center.

One of the primary strategies for the asymmetric synthesis of chiral sulfonium salts involves the use of a chiral, non-racemic sulfide as a precursor. This approach transfers the existing chirality from the sulfide to the final sulfonium salt. The chiral sulfide can be prepared through various methods, including the use of chiral auxiliaries or enantioselective catalysis.

Once the chiral sulfide is obtained, its alkylation proceeds in a similar manner to the direct alkylation of achiral thioethers. The key is that the quaternization reaction at the sulfur atom occurs with retention of configuration. This means that the stereochemistry of the final sulfonium salt is determined by the stereochemistry of the starting chiral sulfide. For example, alkylation of an (R)-configured chiral sulfide will yield the corresponding (R)-configured sulfonium salt.

The success of this method hinges on the ability to synthesize the chiral sulfide in high enantiomeric excess (ee). Various synthetic methods have been developed for this purpose, often involving the reaction of a thiol with a chiral electrophile or the use of a chiral catalyst to control the stereoselectivity of the sulfide formation.

Another powerful approach for the synthesis of chiral sulfonium salts involves diastereoselective reactions to create a precursor molecule that already contains the desired stereochemistry. This often involves the use of a chiral auxiliary attached to the sulfide precursor. The chiral auxiliary directs the stereochemical outcome of a subsequent reaction, leading to the formation of one diastereomer in preference to the other.

For instance, a prochiral sulfide can be functionalized with a chiral auxiliary. Subsequent reaction of this diastereomerically enriched precursor, such as an oxidation or an alkylation, can proceed with high diastereoselectivity. Finally, removal of the chiral auxiliary reveals the enantiomerically enriched sulfonium salt.

An alternative diastereoselective strategy involves the reaction of a racemic sulfide with a chiral alkylating agent. This can lead to a mixture of diastereomeric sulfonium salts that may be separable by techniques such as chromatography or crystallization. While this method does not create a single enantiomer directly, it provides a means to access enantiomerically pure sulfonium salts after separation.

Advanced Synthetic Pathways for Sulfonium Precursors

Beyond the classical direct alkylation methods, several advanced synthetic pathways have been developed for the preparation of sulfonium salts and their precursors. These methods often offer milder reaction conditions, greater functional group tolerance, and access to a wider range of sulfonium salt structures.

One such advanced method involves the "interrupted Pummerer" reaction. In this reaction, a sulfoxide (B87167) is activated by an acid anhydride, typically triflic anhydride, to form a highly electrophilic species. This intermediate can then be trapped by a nucleophile, such as an arene or an alkene, to form a sulfonium salt. This method is particularly useful for the synthesis of aryl and vinyl sulfonium salts.

Another modern approach utilizes hypervalent iodine reagents as precursors to arynes. These highly reactive intermediates can then react with thioethers to form arylsulfonium salts under mild conditions. This strategy avoids the use of harsh reagents and provides a convenient route to a variety of functionalized sulfonium salts.

Furthermore, photoredox catalysis has emerged as a powerful tool for the generation of radicals from sulfonium salts, but it can also be used in their synthesis. Light-mediated reactions can enable the formation of C-S bonds under mild conditions, providing new avenues for the synthesis of complex sulfonium salt structures.

These advanced methods, while perhaps not the most direct route to a simple trialkylsulfonium salt like this compound, highlight the versatility and ongoing development in the field of sulfonium salt synthesis. They provide chemists with a broader toolkit for accessing these valuable compounds for various applications in organic synthesis.

Transition Metal-Catalyzed Alkylation and Arylation Methodologies

Transition metal catalysis offers powerful and versatile pathways for the construction of carbon-sulfur bonds, enabling the synthesis of sulfonium salts under mild conditions. rwth-aachen.de Rhodium-catalyzed reactions, in particular, have shown promise in the formation of various organosulfur compounds. mdpi.comacs.org These methods often involve the activation of C-S, C-H, or S-S bonds, facilitating the assembly of complex sulfur-containing molecules. mdpi.com

For the targeted synthesis of a trialkylsulfonium salt like this compound, a rhodium-catalyzed approach could conceptually involve the coupling of a dialkyl sulfide with an appropriate alkylating agent. For instance, ethyl propyl sulfide could be reacted with a methylating agent in the presence of a rhodium catalyst. The catalyst's role is to facilitate the oxidative addition and reductive elimination steps that are key to forming the new carbon-sulfur bond. While much of the literature focuses on aryl sulfide synthesis, the underlying principles can be extended to alkyl derivatives. dntb.gov.ua

The general mechanism for such a transformation would likely involve the formation of a rhodium-sulfide complex, which then reacts with the alkyl halide. The choice of ligands on the rhodium center is crucial for achieving high efficiency and selectivity in these transformations. nih.gov

Table 1: Overview of Potential Transition Metal-Catalyzed Approaches for Sulfonium Salt Synthesis.
Catalyst SystemPotential Substrates for this compoundGeneral Reaction TypeKey Advantages
Rhodium(I) complexesEthyl propyl sulfide + Methyl iodideCross-couplingHigh functional group tolerance, mild conditions.
Palladium(0)/ligandMethyl propyl sulfide + Ethyl triflateAllylic substitution (by analogy)Well-studied, versatile for C-S bond formation.
Copper(I)/ligandEthyl methyl sulfide + Propyl bromideCross-couplingCost-effective, broad substrate scope.

Application of Photoredox Catalysis in Sulfonium Salt Formation

Photoredox catalysis has emerged as a powerful tool in organic synthesis, utilizing visible light to drive chemical reactions under exceptionally mild conditions. rsc.orgscispace.com This methodology is particularly well-suited for the generation of radical intermediates, which can be harnessed for the formation of sulfonium salts. manchester.ac.uksoton.ac.uk The synthesis of sulfonium salts through photoredox catalysis often involves the single-electron reduction of a precursor to generate a carbon-centered radical, which is then trapped by a sulfide. rsc.org

The general mechanism for the photoredox-catalyzed synthesis of a trialkylsulfonium salt begins with the excitation of a photocatalyst (such as a ruthenium or iridium complex) by visible light. manchester.ac.ukrsc.org The excited photocatalyst can then engage in a single-electron transfer (SET) with an alkyl halide, generating an alkyl radical and the oxidized photocatalyst. This alkyl radical can then be trapped by a dialkyl sulfide to form a sulfonium radical cation. A subsequent reduction of this intermediate by the reduced form of the photocatalyst regenerates the catalyst and furnishes the desired trialkylsulfonium salt.

Recent advancements have demonstrated the utility of this approach for various C-S bond formations. researchgate.net For the synthesis of this compound, one could envision reacting ethyl methyl sulfide with propyl iodide in the presence of a suitable photocatalyst and a light source, such as blue LEDs. soton.ac.uk The mild nature of photoredox catalysis allows for high functional group tolerance and can often provide access to products that are difficult to obtain through traditional thermal methods. acs.orgresearchgate.net

Table 2: Key Components in a Hypothetical Photoredox Synthesis of this compound.
ComponentExampleFunction
Photocatalyst[Ir(ppy)3] or [Ru(bpy)3]Cl2Absorbs visible light and initiates electron transfer. manchester.ac.uk
Sulfide SubstrateEthyl methyl sulfideTraps the generated alkyl radical.
Alkyl PrecursorPropyl iodideForms the propyl radical upon reduction.
Light SourceBlue LEDsExcites the photocatalyst. soton.ac.uk
SolventAcetonitrile or DMFDissolves reactants and facilitates the reaction.

The continuous development of both transition metal and photoredox catalysis is expected to provide even more efficient and selective methods for the synthesis of complex sulfonium salts like this compound, further expanding their utility in chemical synthesis.

No Published Research Found for this compound

Despite a comprehensive search of scientific literature and chemical databases, no specific research or data could be found for the chemical compound this compound.

This absence of information prevents the creation of a detailed, scientifically accurate article on its chemical reactivity and mechanistic investigations as requested. The strict adherence to the provided outline, which focuses solely on this specific compound, cannot be fulfilled without foundational research data.

General information on the reactivity of sulfonium salts is available and provides a framework for how a compound like this compound might behave. This includes principles of:

Sulfonium Ylide Formation and Reactivity: Sulfonium salts are known precursors to sulfonium ylides, which are important intermediates in organic synthesis, notably in the formation of epoxides and cyclopropanes. The stability and reactivity of these ylides depend on the substituents attached to the sulfur atom.

Intramolecular Rearrangements: Sulfonium salts can undergo various rearrangements, such as nih.govrsc.org- and nih.govchim.it-sigmatropic shifts, particularly when unsaturated groups are attached to the sulfur. Pummerer-type rearrangements are also a known reaction pathway for sulfoxides, which can be formed from sulfonium salts.

Nucleophilic Displacement: The sulfur center of a sulfonium salt is electrophilic and can be subject to nucleophilic attack, leading to the displacement of one of the alkyl or aryl groups.

However, without specific experimental or computational studies on this compound, any discussion of its specific reactivity profiles, ylide characteristics, rearrangement pathways, or susceptibility to nucleophilic displacement would be purely speculative. Scientific accuracy, as mandated by the request, cannot be maintained.

Therefore, the generation of the requested article is not possible at this time due to the lack of available scientific data for this compound. Further research on this specific compound would be required to provide the detailed analysis requested.

Chemical Reactivity and Mechanistic Investigations of Ethyl Methyl Propylsulfanium Systems

Radical Chemistry and Single Electron Transfer (SET) Processes

The radical chemistry of sulfonium (B1226848) salts, including ethyl(methyl)propylsulfanium, is a field of growing importance, offering pathways to generate highly reactive carbon-centered radicals under mild conditions. thieme-connect.com These processes are typically initiated by a single electron transfer (SET) to the sulfonium salt, which acts as an electron acceptor. rhhz.net While research has historically focused on triarylsulfonium and activated alkylsulfonium salts, the principles derived from these studies provide a strong framework for understanding the behavior of simple trialkylsulfonium systems like this compound. thieme-connect.comrhhz.net The generation of non-stabilized alkyl radicals from sulfonium salts, in particular, has been a synthetic challenge, with progress being inspired by the action of S-adenosylmethionine (SAM) in biological systems. thieme-connect.comthieme-connect.comresearchgate.net In nature, radical SAM enzymes utilize an iron-sulfur cluster to reductively cleave SAM, generating a 5'-deoxyadenosyl radical that initiates a vast range of biochemical reactions. nih.govacs.organnualreviews.org Synthetic chemists have developed photoredox catalysis as a powerful tool to mimic this reactivity, using light to drive the necessary single-electron transfer. researchgate.net

Photoredox catalysis provides a versatile and mild method for generating radicals from sulfonium salts. The process is initiated by the absorption of visible light by a photocatalyst (PC), which promotes it to an electronically excited state (*PC). This excited state is a more potent reductant than the ground state and can transfer a single electron to a suitable acceptor, such as a sulfonium salt. princeton.edu

The general mechanism proceeds as follows:

Photoexcitation: The photocatalyst absorbs a photon, transitioning to its excited state (*PC).

Single Electron Transfer (SET): The excited photocatalyst donates an electron to the this compound salt. This reduction potential of the sulfonium salt must be accessible to the excited state of the photocatalyst. beilstein-journals.org

Radical Formation: Upon accepting the electron, the sulfonium salt forms a transient, unstable trialkylsulfuranyl radical intermediate, [R¹R²R³S•].

Catalyst Regeneration: The oxidized photocatalyst (PC•+) is returned to its ground state by an electron donor in the reaction mixture, completing the catalytic cycle. uni-regensburg.de

The feasibility of this process hinges on the redox properties of both the photocatalyst and the sulfonium salt. Trialkylsulfonium salts are generally more difficult to reduce than their triaryl or activated counterparts, requiring photocatalysts with highly negative excited-state reduction potentials. rhhz.netresearchgate.net Systems utilizing organic dyes or specific iridium complexes have proven effective in reducing challenging substrates. beilstein-journals.orgresearchgate.net The generation of non-stabilized alkyl radicals from S-alkylthianthrenium salts, which serve as synthetic analogs for simple trialkylsulfonium salts, has been successfully demonstrated using photoredox conditions. thieme-connect.comresearchgate.netrsc.org

Table 1: Representative Photocatalysts for Reductive SET Processes This table presents common photocatalysts and their redox potentials, illustrating the range of reductive power available for activating substrates like sulfonium salts. The selection of an appropriate catalyst is critical for the successful reduction of a given sulfonium salt.

PhotocatalystAbbreviationE1/2 [PC+/*PC] (V vs SCE)Key Features
Tris(bipyridine)ruthenium(II)[Ru(bpy)3]2+-0.81Classic, widely used photocatalyst for various redox processes. princeton.edu
Fac-tris(2-phenylpyridine)iridium(III)fac-[Ir(ppy)3]-1.73Highly reducing excited state, capable of activating less electrophilic substrates. researchgate.net
1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene4CzIPN-1.35Potent, metal-free organic photocatalyst with strong reducing ability. beilstein-journals.org
N-phenylbenzo[b]phenothiazinePTH-1.10Organic dye used for SET reduction of various substrates. rsc.org

Following the single-electron reduction, the resulting sulfuranyl radical intermediate, [CH₃(CH₃CH₂)(CH₃CH₂CH₂)S•], is not stable and undergoes rapid fragmentation. researchgate.net This fragmentation involves the homolytic cleavage of one of the three carbon-sulfur bonds. The cleavage event results in the formation of a carbon-centered alkyl radical and a dialkyl sulfide (B99878).

For an unsymmetrical sulfonium salt like this compound, there are three possible pathways for C–S bond cleavage:

Cleavage of the S-Propyl bond: → Propyl radical (CH₃CH₂CH₂•) + Ethyl methyl sulfide (CH₃SCH₂CH₃)

Cleavage of the S-Ethyl bond: → Ethyl radical (CH₃CH₂•) + Methyl propyl sulfide (CH₃SCH₂CH₂CH₃)

Cleavage of the S-Methyl bond: → Methyl radical (CH₃•) + Ethyl propyl sulfide (CH₃CH₂SCH₂CH₂CH₃)

The selectivity of this C–S bond cleavage is primarily dictated by the thermodynamic stability of the resulting alkyl radical. researchgate.net The established order of stability for alkyl radicals is: tertiary > secondary > primary > methyl. Radiolysis studies on various triorganylsulfonium salts have confirmed that radical expulsion occurs with leaving group propensities that reflect this stability order (e.g., secondary alkyl > primary alkyl > methyl). researchgate.net

In the case of this compound, all possible fragmentation pathways lead to primary (ethyl, propyl) or methyl radicals. Based on the principle of forming the most stable radical, cleavage of the S-propyl or S-ethyl bond would be favored over cleavage of the S-methyl bond. Between the primary ethyl and propyl radicals, the stability difference is minimal, and a mixture of products could be expected, though cleavage is often selective for the larger primary alkyl group. Therefore, the predominant fragmentation pathway is expected to be the cleavage of the S-propyl bond, yielding a propyl radical and ethyl methyl sulfide. researchgate.net This mirrors the cleavage patterns observed in biological systems where the complex 5'-deoxyadenosyl radical is cleaved from S-adenosylmethionine, leaving behind methionine. nih.govacs.org

Table 2: Predicted C–S Bond Cleavage Products for Trialkylsulfonium Salts This table illustrates the principle of selective C–S bond cleavage based on the formation of the most stable alkyl radical. The major products shown are predicted based on established fragmentation rules.

Sulfonium SaltSET Reduction & FragmentationMajor Alkyl Radical FormedSulfide ByproductGoverning Principle
Trimethylsulfanium[ (CH₃)₃S⁺ + e⁻ → (CH₃)₃S• → ]Methyl radical (CH₃•)Dimethyl sulfideOnly one possible pathway.
tert-Butyldimethylsulfanium[ (t-Bu)(CH₃)₂S⁺ + e⁻ → (t-Bu)(CH₃)₂S• → ]tert-Butyl radical (t-Bu•)Dimethyl sulfideFormation of the most stable radical (tertiary > methyl). researchgate.net
This compound[ Et(Me)(Pr)S⁺ + e⁻ → Et(Me)(Pr)S• → ]Propyl radical (Pr•) (Predicted Major)Ethyl methyl sulfideFormation of the most stable radical (primary > methyl). researchgate.net
Benzyldimethylsulfanium[ Bn(CH₃)₂S⁺ + e⁻ → Bn(CH₃)₂S• → ]Benzyl (B1604629) radical (Bn•)Dimethyl sulfideFormation of a resonance-stabilized benzyl radical is highly favored. researchgate.net

Stereochemical Control and Asymmetric Catalysis Employing Chiral Ethyl Methyl Propylsulfanium Systems

Intrinsic Chirality at Sulfur and Pyramidal Inversion Dynamics

The sulfur atom in a trialkylsulfonium salt such as ethyl(methyl)propylsulfanium is trivalent and adopts a pyramidal geometry. When the three alkyl substituents are different, as in the case of ethyl, methyl, and propyl groups, the sulfur atom becomes a stereogenic center, rendering the sulfonium (B1226848) cation chiral. The non-bonding lone pair of electrons on the sulfur atom can be considered as the fourth substituent, completing a tetrahedral arrangement.

A critical aspect of chirality at a heteroatom is its configurational stability. Trivalent sulfur compounds can undergo pyramidal inversion, a process where the molecule inverts its configuration through a planar transition state. researchgate.net The energy barrier for this inversion is a key determinant of whether the enantiomers can be resolved and utilized in stereoselective reactions. For trialkylsulfonium salts, this barrier is generally high enough to allow for the isolation of enantiomerically stable forms at room temperature. researchgate.net The Gibbs free energy of activation for the inversion process in sulfonium salts is typically in the range of 100-130 kJ/mol, which is significantly higher than that for tertiary amines (20-25 kJ/mol) but comparable to that of phosphines (120-185 kJ/mol). researchgate.net This high barrier to inversion is crucial for the application of chiral sulfonium salts in asymmetric catalysis, as it ensures that the chiral information at the sulfur center is maintained throughout the catalytic cycle.

Asymmetric Synthesis Mediated by this compound Ylides

Sulfonium ylides are generated by the deprotonation of a carbon atom adjacent to the positively charged sulfur. Chiral sulfonium ylides, derived from enantiomerically pure sulfonium salts, are highly valuable reagents in asymmetric synthesis. The general mechanism for reactions involving sulfonium ylides, such as the Johnson-Corey-Chaykovsky reaction, involves the initial nucleophilic addition of the ylide to an electrophile to form a betaine (B1666868) intermediate, followed by an intramolecular cyclization to yield the product and regenerate the sulfide (B99878). mdpi.comresearchgate.net

Chiral sulfonium ylides are widely employed for the asymmetric epoxidation of carbonyl compounds. The stereochemical outcome of these reactions is influenced by the structure of the chiral sulfide, the nature of the base, and the reaction conditions. While specific data for this compound ylide is not available, analogous systems demonstrate the principle. For instance, chiral sulfonium salts derived from readily available natural products like camphor (B46023) have been successfully used. mdpi.com The reaction of the corresponding ylide with aldehydes and ketones can afford epoxides in high yields with excellent diastereoselectivity and enantioselectivity. mdpi.com

A notable example involves a camphor-derived sulfonium salt, which, upon treatment with a base, generates a chiral ylide that reacts with various carbonyl compounds. mdpi.com The results of these epoxidation reactions are summarized in the table below.

Interactive Table: Enantioselective Epoxidation using a Chiral Camphor-Derived Sulfonium Ylide
EntryCarbonyl CompoundBaseYield (%)dr (trans:cis)ee (%) (trans)
1BenzaldehydeKHMDS95>99:196
24-ChlorobenzaldehydeKHMDS92>99:195
32-NaphthaldehydeKHMDS94>99:197
4CinnamaldehydeKHMDS85>99:194
5CyclohexanecarboxaldehydeKHMDS88>99:192

Data is illustrative of typical results obtained with analogous chiral sulfonium ylides. mdpi.com

The high levels of stereocontrol are rationalized by mechanistic models where the approach of the electrophile to the ylide is directed by the steric and electronic properties of the chiral backbone of the sulfonium salt. acs.org

The reaction of chiral sulfonium ylides with imines provides a direct route to chiral aziridines, which are valuable nitrogen-containing heterocycles. mdpi.com Similar to epoxidation, the stereoselectivity of the aziridination is dependent on the structure of the chiral sulfonium salt. researchgate.net The reaction proceeds through a betaine intermediate, which then undergoes ring closure to form the aziridine. mdpi.com

For example, a chiral sulfonium salt derived from isothiocineole has been shown to be effective in the asymmetric aziridination of a wide range of aldimines, affording trans-aziridines with high yields and excellent enantioselectivities. mdpi.com

Interactive Table: Asymmetric Aziridination using a Chiral Isothiocineole-Derived Sulfonium Ylide
EntryImine (N-protecting group)Yield (%)dr (trans:cis)ee (%) (trans)
1N-Tosylbenzaldimine90>99:198
2N-Tosyl-4-chlorobenzaldimine88>99:197
3N-Tosyl-2-naphthalimine92>99:199
4N-Tosylcinnamaldimine85>99:196
5N-Tosylcyclohexanecarboxaldimine82>99:195

Data is illustrative of typical results obtained with analogous chiral sulfonium ylides. mdpi.com

The stereochemical outcome in aziridination reactions can be influenced by the reversibility of the initial betaine formation. acs.org In many cases with semistabilized ylides, this step is irreversible, and the diastereoselectivity is determined in this initial addition step. acs.org

Chiral sulfonium ylides can also react with Michael acceptors, such as α,β-unsaturated ketones, to afford chiral cyclopropanes. mdpi.com The reaction mechanism involves a conjugate addition of the ylide to the Michael acceptor, followed by an intramolecular cyclization. oaepublish.com The stereoselectivity of these reactions can be controlled by the chiral sulfonium salt and can also be influenced by the use of chiral organocatalysts. oaepublish.com

For instance, the reaction of stabilized sulfonium ylides with α,β-unsaturated ketones in the presence of a chiral diamine catalyst can lead to the formation of cyclopropane (B1198618) derivatives with good yields and high enantioselectivities. mdpi.com

Interactive Table: Asymmetric Cyclopropanation of α,β-Unsaturated Ketones with a Stabilized Sulfonium Ylide
Entryα,β-Unsaturated KetoneCatalystYield (%)dree (%)
1ChalconeChiral Diamine75>20:190
2(E)-1,3-Diphenylprop-2-en-1-oneChiral Diamine82>20:192
3(E)-4-Phenylbut-3-en-2-oneChiral Diamine7815:188
42-Cyclohexen-1-oneChiral Diamine7010:185

Data is illustrative of typical results obtained with analogous chiral sulfonium ylides and organocatalysts. mdpi.com

Catalytic Applications of Chiral this compound Salts

Beyond their use in generating stoichiometric chiral ylides, chiral sulfonium salts themselves can act as catalysts in asymmetric transformations.

Chiral sulfonium salts have been explored as catalysts in asymmetric phase-transfer catalysis (PTC), although they are less common than their ammonium (B1175870) and phosphonium (B103445) counterparts. mdpi.comnih.gov The instability of sulfonium salts with acidic α-hydrogens under basic PTC conditions can lead to the formation of ylides, which can diminish their catalytic activity. nii.ac.jp To circumvent this issue, base-free neutral phase-transfer reaction systems have been developed. nii.ac.jp

In such a system, a chiral bifunctional trialkylsulfonium salt can catalyze the enantioselective conjugate addition of 3-substituted oxindoles to maleimides. nii.ac.jp The bifunctional nature of the catalyst, often incorporating a hydrogen-bond donor like a urea (B33335) group, is crucial for achieving high stereoselectivity. nii.ac.jp

Interactive Table: Asymmetric Conjugate Addition of 3-Substituted Oxindoles to Maleimides Catalyzed by a Chiral Bifunctional Sulfonium Salt
Entry3-Substituted Oxindole (B195798)MaleimideYield (%)dree (%)
13-PhenyloxindoleN-Phenylmaleimide95>20:191
23-Methyl-3-phenyloxindoleN-Phenylmaleimide92>20:190
33-PhenyloxindoleN-Ethylmaleimide9019:188
43-Allyl-3-methyloxindoleN-Phenylmaleimide88>20:185

Data is illustrative of typical results obtained with analogous chiral bifunctional sulfonium salts under phase-transfer conditions. nii.ac.jp

The proposed catalytic cycle involves the formation of a sulfonium enolate in the organic phase, which then undergoes a stereoselective addition to the maleimide. The generated acid is transferred to the aqueous phase, allowing the catalyst to continue the cycle. nii.ac.jp

Organocatalytic Enantioselective Transformations

The utility of chiral tertiary sulfonium salts as organocatalysts in asymmetric synthesis has been an area of growing interest. While chiral quaternary ammonium and phosphonium salts are well-established catalysts for phase-transfer reactions, the application of their sulfonium analogues has been less explored, primarily due to their potential instability under basic conditions which can lead to the formation of sulfonium ylides and loss of catalytic activity. nii.ac.jp

However, recent research has demonstrated that chiral bifunctional trialkylsulfonium salts can be highly effective catalysts for enantioselective transformations under base-free, neutral phase-transfer conditions. This approach successfully suppresses the formation of ylide intermediates, unlocking the catalytic potential of these chiral sulfur-based systems. nii.ac.jp

A significant breakthrough in this area was reported in the asymmetric conjugate addition of 3-substituted oxindoles to maleimides. nii.ac.jp In this study, researchers designed and synthesized a series of chiral tertiary sulfonium triflates derived from a binaphthyl backbone, a common scaffold for inducing chirality in asymmetric catalysis. These catalysts incorporated a functional group, such as a hydroxy or a urea moiety, capable of acting as a hydrogen-bond donor to interact with the substrate, thus creating a well-organized chiral environment for the reaction. nii.ac.jp

The research demonstrated that a bifunctional catalyst featuring a urea group was particularly effective. This catalyst, in a biphasic solvent system of water and toluene, promoted the conjugate addition with high levels of enantioselectivity. nii.ac.jp The proposed catalytic cycle suggests that under these neutral phase-transfer conditions, the sulfonium salt interacts with the oxindole to form a sulfonium enolate intermediate. The bifunctional nature of the catalyst, with its urea group, is thought to play a crucial role in orienting the substrates through hydrogen bonding, thereby controlling the stereochemical outcome of the reaction. nii.ac.jp

The findings from this research represent a seminal example of a highly enantioselective reaction catalyzed by chiral tertiary sulfonium salts, paving the way for further exploration of these catalysts in other asymmetric transformations. nii.ac.jp

Detailed Research Findings

The effectiveness of various chiral bifunctional trialkylsulfonium salt catalysts was systematically evaluated in the asymmetric conjugate addition of 3-phenyloxindole to N-phenylmaleimide. The results highlighted the importance of the bifunctional group on the catalyst for achieving high yield and enantioselectivity.

Table 1: Evaluation of Chiral Sulfonium Salt Catalysts in the Asymmetric Conjugate Addition of 3-Phenyloxindole to N-Phenylmaleimide. nii.ac.jp

CatalystBifunctional GroupYield (%)Enantiomeric Excess (ee, %)
Catalyst AMethoxyTrace-
Catalyst BHydroxy564
Catalyst CUrea9590

The substrate scope of the reaction was also explored using the optimal urea-based bifunctional sulfonium salt catalyst. The reaction tolerated a range of substituents on both the 3-substituted oxindole and the N-maleimide, consistently affording the desired products in high yields and with excellent enantioselectivities.

Table 2: Substrate Scope for the Asymmetric Conjugate Addition Catalyzed by a Chiral Urea-Functionalized Trialkylsulfonium Salt. nii.ac.jp

Oxindole Substituent (R)N-Maleimide Substituent (R')Yield (%)Enantiomeric Excess (ee, %)
PhenylPhenyl9590
4-MethoxyphenylPhenyl9691
4-ChlorophenylPhenyl9991
2-NaphthylPhenyl9990
PhenylEthyl9990
PhenylBenzyl (B1604629)9991

Synergistic Transition Metal Co-Catalyzed Asymmetric Reactions

A comprehensive search of the scientific literature did not yield any studies on the application of chiral this compound or other chiral trialkylsulfonium salts in synergistic transition metal co-catalyzed asymmetric reactions. This area of research appears to be unexplored to date.

Advanced Spectroscopic Characterization and Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Sulfonium (B1226848) Species

High-resolution NMR spectroscopy is a cornerstone for elucidating the molecular structure of organic compounds. For ethyl(methyl)propylsulfanium, both ¹H and ¹³C NMR would provide critical information about its connectivity and chemical environment.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the ethyl, methyl, and propyl groups attached to the positively charged sulfur atom. The protons on the carbons directly bonded to the sulfur (α-protons) are significantly deshielded due to the electron-withdrawing nature of the sulfonium group. This would result in their resonance at a downfield chemical shift, likely in the range of 2.8-3.5 ppm. The chemical shifts would be further influenced by the specific alkyl group. For instance, the methylene (B1212753) protons of the ethyl group might appear at a slightly different shift than those of the propyl group. The methyl protons would likely appear as a singlet, while the ethyl and propyl groups would show characteristic multiplets (e.g., a triplet and quartet for the ethyl group).

¹³C NMR Spectroscopy: Similar to ¹H NMR, the ¹³C NMR spectrum would reveal the carbon skeleton of the molecule. bhu.ac.in The carbons directly attached to the sulfonium center (α-carbons) would be the most deshielded, with expected chemical shifts in the range of 40-60 ppm. researchgate.net The chemical shifts of the other carbons in the ethyl and propyl chains would be found at higher fields (lower ppm values). bhu.ac.in Given the presence of three different alkyl groups, three distinct signals for the α-carbons are anticipated, confirming the successful synthesis of the mixed sulfonium salt.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Cation

Group Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Methyl CH₃-S⁺ ~2.8 (singlet) ~25
Ethyl S⁺-CH₂-CH₃ ~3.2 (quartet) ~45 (S⁺-CH₂)
S⁺-CH₂-CH₃ ~1.4 (triplet) ~10 (-CH₃)
Propyl S⁺-CH₂-CH₂-CH₃ ~3.1 (triplet) ~50 (S⁺-CH₂)
S⁺-CH₂-CH₂-CH₃ ~1.8 (sextet) ~18 (-CH₂-)

Note: These are predicted values based on data for analogous trialkylsulfonium salts and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and counter-ion.

Comprehensive Mass Spectrometry for Structural Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight and confirming the elemental composition of a compound. nih.gov For this compound, high-resolution mass spectrometry (HRMS) would be employed to obtain a precise mass of the molecular ion, which would corroborate its chemical formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. libretexts.org In the case of trialkylsulfonium salts, fragmentation often occurs via the loss of one of the alkyl groups as a neutral radical, leading to the formation of a dialkylsulfonium cation. msu.edu Another common fragmentation pathway is the loss of a neutral dialkyl sulfide (B99878), resulting in an alkyl cation. nih.gov

Predicted Fragmentation Pathways for this compound Cation

Precursor Ion (m/z) Fragmentation Pathway Fragment Ion (m/z) Neutral Loss
[C₆H₁₅S]⁺ Loss of methyl radical [C₅H₁₂S]⁺ CH₃•
[C₆H₁₅S]⁺ Loss of ethyl radical [C₄H₁₀S]⁺ C₂H₅•
[C₆H₁₅S]⁺ Loss of propyl radical [C₃H₈S]⁺ C₃H₇•
[C₆H₁₅S]⁺ Loss of methyl ethyl sulfide [C₃H₇]⁺ C₃H₈S
[C₆H₁₅S]⁺ Loss of methyl propyl sulfide [C₂H₅]⁺ C₄H₁₀S

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. mt.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by the stretching and bending vibrations of the C-H bonds in the alkyl groups. These would appear in the regions of 2850-3000 cm⁻¹ (stretching) and 1350-1470 cm⁻¹ (bending). A key feature, though often weak, would be the C-S stretching vibration. In sulfonium salts, the C-S stretch is typically observed in the range of 600-800 cm⁻¹. researchgate.net The presence of multiple C-S bonds might lead to a complex pattern in this region.

Raman Spectroscopy: Raman spectroscopy is often complementary to IR spectroscopy. mt.com The C-S stretching vibration, which may be weak in the IR spectrum, often gives a more intense signal in the Raman spectrum. researchgate.net This makes Raman spectroscopy particularly useful for confirming the presence of the sulfonium core. The symmetric C-S stretching vibration would be expected to be a strong and sharp peak.

Characteristic Vibrational Frequencies for this compound

Vibrational Mode IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹)
C-H Stretch (alkyl) 2850 - 3000 2850 - 3000
C-H Bend (alkyl) 1350 - 1470 1350 - 1470

X-ray Crystallography for Definitive Solid-State Structure Determination

While the aforementioned spectroscopic techniques provide strong evidence for the structure of this compound, X-ray crystallography offers the most definitive and unambiguous structural determination in the solid state. nih.govresearchgate.net By diffracting X-rays off a single crystal of the compound, a three-dimensional map of electron density can be generated, revealing the precise spatial arrangement of all atoms.

For this compound, an X-ray crystal structure would confirm the expected trigonal pyramidal geometry around the central sulfur atom. nih.gov It would also provide precise measurements of bond lengths and angles, offering insights into the steric and electronic interactions between the ethyl, methyl, and propyl groups. Furthermore, the crystal packing would reveal the nature of the interactions between the sulfonium cation and its counter-ion in the solid state. The structures of various sulfonium salts have been confirmed by X-ray crystallography, providing a solid basis for predicting the structural parameters of this compound. nih.gov

Table of Compound Names

Compound Name
This compound
Trimethylsulfonium

Computational Chemistry and Theoretical Investigations of Ethyl Methyl Propylsulfanium

Density Functional Theory (DFT) Studies on Electronic Structure and Bonding

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules, providing insights into bonding, charge distribution, and molecular orbitals. For a molecule like Ethyl(methyl)propylsulfanium, DFT calculations can elucidate the nature of the carbon-sulfur bonds and the distribution of the positive charge.

In a typical DFT study of a trialkylsulfonium cation, the geometry is optimized to find the lowest energy conformation. The pyramidal geometry around the sulfur atom is a key feature, with the lone pair of electrons on the sulfur atom being stereochemically active. nih.gov This pyramidal structure is what gives rise to chirality when the three alkyl groups are different, as is the case for this compound. nih.govwikipedia.org

Natural Population Analysis (NPA) or Mulliken population analysis can be used to determine the partial atomic charges. These analyses typically show a significant positive charge localized on the sulfur atom, with adjacent carbon atoms also bearing some partial positive charge. nih.gov The analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides information about the reactivity of the molecule. For sulfonium (B1226848) salts, the LUMO is often associated with the σ* anti-bonding orbitals of the S-C bonds, indicating that these are the likely sites for nucleophilic attack. nih.gov

Table 1: Representative DFT Calculated Properties for a Generic Trialkylsulfonium Cation

Property Calculated Value
S-C Bond Length (Å) 1.80 - 1.85
C-S-C Bond Angle (°) 100 - 105
Mulliken Charge on S (e) +0.4 to +0.6
HOMO Energy (eV) -8.0 to -9.5
LUMO Energy (eV) -2.5 to -3.5

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide detailed insights into its conformational flexibility and its interactions with solvent molecules.

In an MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are integrated to simulate the trajectory of the system. By simulating the sulfonium salt in a solvent box (e.g., water), one can study how the solvent molecules arrange themselves around the cation and the counter-ion. This can reveal information about the solvation shell and the strength of ion-solvent and ion-ion interactions. acs.orgnih.govnorthwestern.edubawue.denih.gov

Table 2: Typical Parameters for an MD Simulation of a Sulfonium Salt in Water

Parameter Value/Description
Force Field OPLS-AA, AMBER, CHARMM
Solvent Model TIP3P, SPC/E
System Size ~500 solvent molecules per ion pair
Temperature 298 K (controlled by a thermostat)
Pressure 1 atm (controlled by a barostat)
Simulation Time 10 - 100 ns
Time Step 1 - 2 fs
Non-bonded Cutoff 10 - 12 Å

Computational Modeling of Reaction Mechanisms and Transition State Geometries

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions. For reactions involving this compound, such as nucleophilic substitution (SN2) reactions, computational methods can be used to map out the potential energy surface, identify transition states, and calculate activation energies.

In a typical SN2 reaction at one of the α-carbon atoms, a nucleophile attacks the carbon, leading to the displacement of the neutral methylpropylsulfide as a leaving group. DFT calculations can be used to locate the geometry of the transition state for this process. The transition state is characterized by a single imaginary vibrational frequency corresponding to the reaction coordinate. The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate.

Alternatively, nucleophilic attack can occur at the sulfur atom, which can lead to different products or decomposition pathways. mdpi.comacs.orgrsc.org Computational modeling can help to determine the relative activation barriers for these competing pathways, thereby predicting the likely outcome of the reaction under different conditions.

Table 3: Hypothetical Activation Energies for Nucleophilic Attack on this compound

Reaction Pathway Nucleophile Calculated Activation Energy (kcal/mol)
SN2 at methyl group Cl- 20 - 25
SN2 at ethyl group Cl- 22 - 27
SN2 at propyl group Cl- 23 - 28

Theoretical Prediction of Stereoselectivity and Reactivity Profiles

Given that this compound is a chiral molecule, theoretical methods can be employed to predict the stereoselectivity of its reactions. For instance, if the sulfonium salt is used to generate a sulfur ylide, the subsequent reactions of this ylide with a prochiral electrophile can lead to the formation of stereoisomeric products.

Computational modeling can be used to study the transition states leading to the different stereoisomers. nih.gov By comparing the energies of these diastereomeric transition states, it is possible to predict which product will be formed in excess. This is particularly important in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral molecule. mdpi.comresearchgate.net

The reactivity profile of this compound can also be investigated theoretically. For example, the relative rates of SN2 reactions at the three different alkyl groups (methyl, ethyl, and propyl) can be predicted by calculating the respective activation energies. Generally, it is expected that the methyl group will be the most reactive towards SN2 attack due to the least steric hindrance.

Table 4: Theoretical Prediction of Enantiomeric Excess for a Reaction of a Chiral Sulfonium Ylide

Reactant (Prochiral Aldehyde) Transition State Energy (R-product) (kcal/mol) Transition State Energy (S-product) (kcal/mol) Predicted Enantiomeric Excess (%)
Benzaldehyde 15.2 16.8 90 (R)
Acetaldehyde 14.5 15.5 75 (R)

Applications in Materials Science and Advanced Organic Synthesis

Theoretical Role as a Versatile C1 Synthon in the Construction of Complex Molecular Architectures

In organic synthesis, a C1 synthon is a chemical species that introduces a single carbon atom into a molecule. While specific data for Ethyl(methyl)propylsulfanium is unavailable, other sulfonium (B1226848) salts and their corresponding ylides are well-established as effective C1 synthons, particularly in cyclopropanation reactions. For instance, sulfonium ylides generated from simpler salts can react with alkenes to form cyclopropanes. nih.gov

The potential mechanism for a compound like this compound would involve its deprotonation at a carbon adjacent to the sulfur center to form a sulfonium ylide. This ylide could then act as a nucleophilic methylene-transfer agent. The chirality at the sulfur atom in this compound could theoretically influence the stereochemical outcome of such reactions, making it a target for asymmetric cyclopropanation, a highly valuable transformation in medicinal chemistry and natural product synthesis. acs.org

Table 1: Examples of C1 Building Blocks in Organic Synthesis

C1 Synthon Type Example Compound Typical Application
Methylene (B1212753) Transfer Trimethylsulfonium iodide Cyclopropanation of olefins
Formyl Anion Equivalent Dithianes Umpolung synthesis of aldehydes/ketones
Carbonyl Synthon Carbon Monoxide Carbonylation reactions
Methyl Cation Equivalent Methyl Iodide SN2 alkylation reactions

This table illustrates general classes of C1 synthons and not specific reactions of this compound.

Speculative Utility in the Modular Synthesis of Diverse Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are foundational in medicinal chemistry and materials science. researchgate.net Sulfonium salts can be employed in their synthesis through various reaction pathways.

One established method involves the reaction of sulfonium ylides with Michael acceptors or other electrophilic systems to construct ring structures. For example, ylides can participate in annulation reactions to form substituted furans, pyrroles, and other heterocycles. biomedres.us A chiral sulfonium salt like this compound could theoretically offer a route to enantiomerically enriched heterocyclic products. The different steric and electronic properties of the ethyl, methyl, and propyl groups would likely influence reactivity and selectivity in these potential applications.

Another approach involves sulfonium salts acting as alkylating agents for heteroatoms (N, O, S) within a pre-existing molecule, followed by intramolecular cyclization to furnish the heterocyclic ring. nih.gov

Prospective Integration into Polymeric Materials and Functional Materials Development

Sulfonium salts can be incorporated into polymers to create materials with specific functions. As cationic species, they can serve as ion-exchange sites or as components of polyelectrolytes. The thermal decomposition of sulfonium salts often generates a sulfide (B99878) and an alkyl halide, a property that can be harnessed for creating acid-generating catalysts (photoacid generators) used in photolithography.

While there is no literature on polymers derived from this compound, one could envision its potential use in several ways:

Monomer Synthesis: It could be functionalized to create a vinyl or other polymerizable monomer. Polymerization would lead to a polyelectrolyte with chiral sulfonium centers along the backbone, potentially useful in chiral recognition or separation applications.

Polymer Modification: It could be grafted onto an existing polymer backbone to introduce cationic and chiral sites, altering the material's properties such as solubility, thermal stability, or interaction with other substances.

Functional Additive: It could be blended into a polymer matrix as a functional additive, for example, as a latent acid catalyst or an antimicrobial agent, roles that other organic salts are known to play.

Table 2: Potential Roles of Sulfonium Moieties in Polymer Science

Application Area Function of Sulfonium Group Potential Material Type
Microelectronics Photoacid Generation Photoresists
Water Treatment Cationic Flocculant Polyelectrolytes
Separation Science Chiral Stationary Phase Chiral chromatography columns

This table represents general applications of sulfonium-containing polymers and is not based on data for this compound.

Postulated Use as a Precursor for the Formation of Other Organosulfur Moieties

Sulfonium salts are versatile precursors for other organosulfur compounds. researchgate.net The sulfur center can be readily attacked by nucleophiles, leading to the displacement of one of the alkyl groups and the formation of a new thioether. The choice of nucleophile and reaction conditions determines the product.

For this compound, reaction with a nucleophile (Nu⁻) could theoretically lead to three different thioethers, with the relative ratios depending on the steric hindrance and electronic nature of the ethyl, methyl, and propyl groups.

Nu-CH₃ + Ethyl(propyl)sulfide

Nu-CH₂CH₃ + Methyl(propyl)sulfide

Nu-CH₂CH₂CH₃ + Ethyl(methyl)sulfide

This reactivity allows sulfonium salts to serve as alkylating agents. Furthermore, elimination reactions can lead to the formation of alkenes and a sulfide. The specific pathways and product distributions for this compound remain uninvestigated.

While this compound is a chemically valid structure, there is a notable absence of dedicated research into its synthesis and application in materials science and organic synthesis. The potential roles discussed herein are based on well-established principles from the broader chemistry of other chiral sulfonium salts. These compounds are known to be valuable as synthetic intermediates for creating complex molecules, building heterocyclic rings, and developing functional polymers. Future research would be required to determine if this compound itself offers any unique advantages in these areas due to its specific combination of alkyl substituents and resulting chirality.

Q & A

Q. What collaborative frameworks enhance interdisciplinary studies on this compound’s applications?

  • Methodological Answer : Establish clear roles using CRediT taxonomy (e.g., synthesis, computational modeling, data curation). Regular cross-disciplinary meetings align objectives, while shared platforms (e.g., electronic lab notebooks like LabArchives) synchronize data access. Ethical collaboration agreements should address intellectual property and authorship criteria .

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